

Introduction: The Strategic Importance of the 2,3-Substituted Piperidine Scaffold

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate</i>
CAS No.:	741737-29-1
Cat. No.:	B1376475

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The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold in drug design. This guide focuses on a particularly strategic building block: **tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate**. The presence of two contiguous stereocenters at the C2 and C3 positions, combined with the synthetically versatile N-Boc protecting group, makes this molecule a highly sought-after intermediate for constructing complex, stereochemically rich target molecules.

Understanding the nuanced structural details of this compound—from its stereoisomeric forms to its conformational preferences and characteristic analytical signatures—is critical for researchers aiming to leverage its potential in drug discovery. This guide provides a comprehensive examination of its chemical structure, offering field-proven insights into its synthesis, characterization, and application.

Molecular Structure and Stereochemical Complexity

The fundamental structure consists of a six-membered piperidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which serves to moderate the nitrogen's basicity and influence the ring's conformational equilibrium. The key features are the methyl group at the C2 position and the hydroxyl group at the C3 position.

Chiral Centers and Stereoisomers

The presence of chiral centers at both C2 and C3 gives rise to four possible stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other.

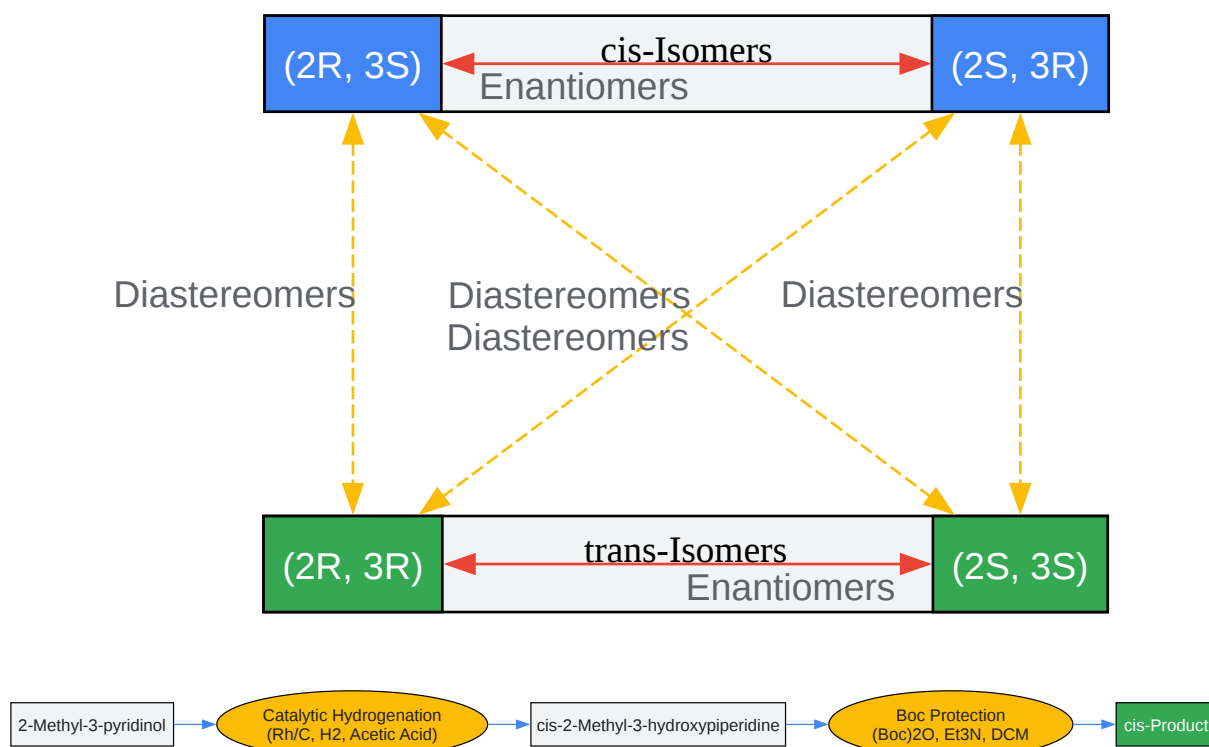
- (2R, 3R) and (2S, 3S): This enantiomeric pair has a trans relationship between the methyl and hydroxyl groups.
- (2R, 3S) and (2S, 3R): This enantiomeric pair has a cis relationship between the methyl and hydroxyl groups.

The specific stereochemistry is paramount as it dictates the three-dimensional orientation of the functional groups, which in turn governs molecular recognition and biological activity in a chiral environment, such as a receptor binding pocket.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The bulky N-Boc group generally prefers an equatorial position. The orientation of the C2 and C3 substituents (axial vs. equatorial) depends on the relative stereochemistry (cis or trans) and the need to minimize unfavorable 1,3-diaxial interactions.

For instance, in a cis-isomer, both the methyl and hydroxyl groups can potentially occupy equatorial positions, leading to a thermodynamically stable conformation. In the trans-isomer, one substituent will likely be forced into an axial position, which can influence the molecule's overall shape and reactivity.^[2] The conformational preferences of substituted piperidines are a subject of extensive study, with factors like hydrogen bonding and hyperconjugation playing significant roles.^[3]



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Sources

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- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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